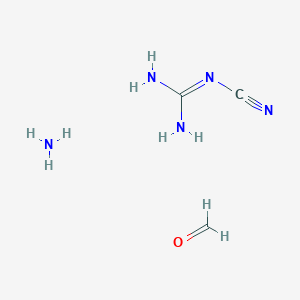
N-Cyanoguanidine--formaldehyde--ammonia (1/1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, cyano-, polymer with ammonia and formaldehyde is a complex polymeric compound that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure, which combines the functionalities of guanidine, cyano groups, ammonia, and formaldehyde. It is widely used in industrial applications, particularly in the production of resins, adhesives, and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, cyano-, polymer with ammonia and formaldehyde typically involves the reaction of guanidine with formaldehyde and ammonia under controlled conditions. One common method is the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . This method is practical for substrates that dissolve only in aqueous solutions, such as peptides or pharmacologically important compounds.
Industrial Production Methods
Industrial production of this polymer often involves the use of thiourea derivatives as guanidylating agents, using coupling reagents or metal-catalyzed guanidylation . S-methylisothiourea has also been shown to be an efficient guanidylating agent. The process typically involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine .
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine, cyano-, polymer with ammonia and formaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The polymer can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include scandium (III) triflate, copper catalysts, and various amines . The conditions for these reactions are typically mild, often conducted in aqueous solutions or under solvent-free conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the guanylation of amines with cyanamide can produce N,N’,N’'-trisubstituted guanidines .
Wissenschaftliche Forschungsanwendungen
Guanidine, cyano-, polymer with ammonia and formaldehyde has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of guanidine, cyano-, polymer with ammonia and formaldehyde involves its ability to form hydrogen bonds, its planarity, and its high basicity . The guanidinium cation formed upon protonation has a number of resonance forms that delocalize the positive charge over the entire functional group, leading to its high basicity . This feature allows the compound to interact with various molecular targets and pathways, including amino acids and nucleic acid bases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea Derivatives: Used as guanidylating agents in the synthesis of guanidine compounds.
S-methylisothiourea: An efficient guanidylating agent used in similar synthetic processes.
Cyanamides: React with derivatized amines to produce guanidine derivatives.
Uniqueness
Guanidine, cyano-, polymer with ammonia and formaldehyde is unique due to its combination of guanidine, cyano groups, ammonia, and formaldehyde, which imparts distinct chemical properties and reactivity. Its ability to form stable guanidinium cations and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
12656-22-3 |
|---|---|
Molekularformel |
C3H9N5O |
Molekulargewicht |
131.14 g/mol |
IUPAC-Name |
azane;2-cyanoguanidine;formaldehyde |
InChI |
InChI=1S/C2H4N4.CH2O.H3N/c3-1-6-2(4)5;1-2;/h(H4,4,5,6);1H2;1H3 |
InChI-Schlüssel |
OJICZAYYHVNMRD-UHFFFAOYSA-N |
Kanonische SMILES |
C=O.C(#N)N=C(N)N.N |
Verwandte CAS-Nummern |
67786-29-2 34728-25-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate](/img/structure/B14681819.png)
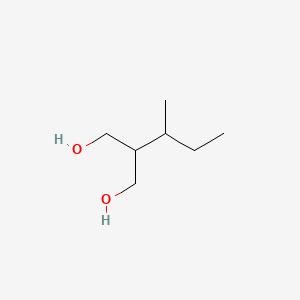
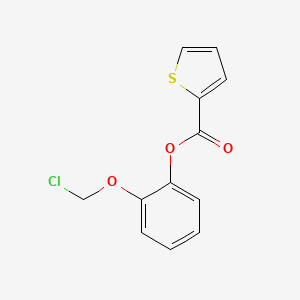

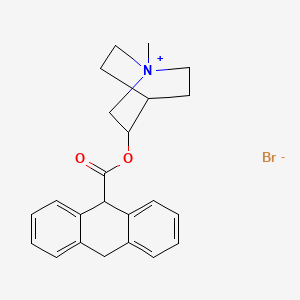



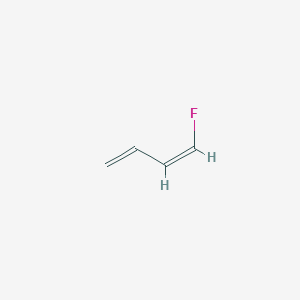
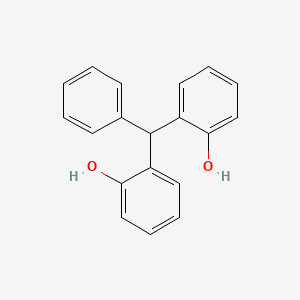


![1,6-Dimethylbicyclo[4.1.0]hept-3-ene](/img/structure/B14681879.png)
![Diphenyl{2-[(phenylamino)methyl]phenyl}methanol](/img/structure/B14681886.png)
